Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate
Description
Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate is a specialized ester derivative featuring a dicyanovinyl group attached to an acetylated amino backbone. This compound is synthesized via a multi-step process involving Claisen-Schmidt aldol condensation and subsequent reactions with malononitrile, as demonstrated in the synthesis of structurally related indolizine derivatives like YI-09 (Ethyl 6-amino-7-cyanoindolizine-5-carboxylate) . Key physical properties include a melting point range of 106.6–107.3°C and distinct NMR spectral data (¹H and ¹³C), which aid in structural verification .
Properties
IUPAC Name |
ethyl 2-[acetyl(2,2-dicyanoethenyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-13(8(2)14)6-9(4-11)5-12/h6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTZMBKRLQBDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C=C(C#N)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various organic reactions, including nucleophilic substitutions and condensation reactions .
- Reactivity Studies : Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate undergoes oxidation and reduction reactions, which are essential for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have focused on its potential as a lead compound for developing new antibiotics .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies have been conducted to explore its interactions with cancer-related targets, indicating potential therapeutic applications in oncology .
Medicine
- Drug Development : Ongoing research is investigating the compound's role in drug development, particularly as a candidate for treating diseases due to its biological activity. Its ability to modify biomolecules makes it a target for further pharmacological studies .
Industry
- Production of Specialty Chemicals : The compound is employed in the synthesis of specialty chemicals and materials, including polymers and dyes. Its unique properties contribute to the development of innovative materials with specific functionalities .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial in its biological and chemical applications, where it can modify biomolecules or participate in catalytic processes .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Dicyanovinyl-Containing Compounds
- 4-(2,2-Dicyanovinyl)pyrazoles: Synthesized via cyclocondensation, these derivatives exhibit fluorescence properties and serve as chemosensors for cyanide (CN⁻) detection. The dicyanovinyl group enhances electron-withdrawing capacity, enabling selective recognition of anions .
- YI-09 (Ethyl 6-amino-7-cyanoindolizine-5-carboxylate): Shares the dicyanovinyl motif but incorporates an indolizine ring. This structural difference leads to applications in medicinal chemistry, though biological studies remain preliminary .
Amino Acetate Derivatives
- Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate: Features an iminodiacetate backbone without the dicyanovinyl group. Used as a pharmaceutical intermediate, it highlights the versatility of amino acetate esters in drug design .
- Ethyl 2-((diphenylmethylene)amino)acetate: Contains a diphenylmethylene group instead of acetyl-dicyanovinyl. This substitution reduces electron deficiency, altering reactivity in organic synthesis .
Simple Esters
- Ethyl Acetate: A benchmark ester with a low boiling point (77°C) and high solubility in organic solvents. Lacks functional groups like dicyanovinyl or amino, limiting its application to solvents or extraction agents .
- Ethyl 2-phenylacetoacetate: Incorporates a phenyl and ketone group, enabling use as a ketoester precursor in heterocyclic synthesis. The absence of dicyanovinyl reduces its electronic complexity .
Physicochemical Properties
Challenges and Limitations
- Synthetic Complexity : Multi-step synthesis of the target compound results in moderate yields (~52%), compared to simpler esters like ethyl acetate (industrial-scale production) .
- Stability: Dicyanovinyl groups may hydrolyze under acidic/basic conditions, limiting applications in aqueous environments .
Biological Activity
Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which allows it to interact with biological systems effectively. The presence of the dicyanovinyl moiety is particularly significant as it contributes to the compound's electrophilic nature, facilitating interactions with nucleophiles in biological systems.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
2. Anticancer Activity
This compound has shown promise in anticancer research. Various studies have reported its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Effects
A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
Table 2: Cytotoxicity Results on Cancer Cell Lines
The biological activity of this compound is largely attributed to its electrophilic character. It can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids, leading to functional modifications that disrupt normal cellular processes. This reactivity is crucial for both its antimicrobial and anticancer effects.
Research Findings
Recent studies have expanded the understanding of this compound's biological implications:
- Antiviral Activity : Preliminary investigations suggest potential antiviral properties against certain viruses, though further studies are needed to elucidate specific mechanisms and efficacy.
- Toxicological Studies : Toxicity assessments have indicated that while the compound exhibits significant biological activity, careful consideration must be given to dosage to mitigate adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
